![molecular formula C16H17NO B10805413 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one](/img/structure/B10805413.png)
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound is characterized by its unique structure, which includes three methyl groups and a dihydroacridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline and acetone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of an acid catalyst, such as hydrochloric acid, to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization under controlled conditions, often involving heating and the use of a dehydrating agent like phosphorus oxychloride.
Reduction: The resulting product is reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride are used for halogenation.
Major Products
Oxidation: Acridone derivatives.
Reduction: Saturated acridine derivatives.
Substitution: Halogenated acridine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3,3,9-trimethyl-3,4-dihydroacridin-1(2H)-one exhibit significant anticancer properties. A study reported that certain analogues demonstrated potent activity against breast cancer cell lines. For instance, compounds synthesized from this framework showed IC50 values as low as 52 nM in estrogen receptor-positive MCF-7 breast cancer cells, indicating strong antiproliferative effects .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. This suggests that this compound and its derivatives may serve as effective agents in cancer therapy by disrupting normal cell division processes .
Organic Synthesis Applications
Synthesis of Quinoline Derivatives
The compound is also utilized in organic synthesis, particularly in the formation of quinoline derivatives through various synthetic routes. The Friedländer synthesis method has been adapted to incorporate this compound effectively, leading to the generation of complex heterocycles with potential biological activities .
One-Pot Synthesis Techniques
Recent advancements have introduced one-pot synthesis methods that streamline the production of functionalized quinolines from readily available starting materials. For example, a study demonstrated the efficient one-pot synthesis of indolyl-3,4-dihydroacridinone analogues using this compound as a key intermediate . This method not only enhances yield but also reduces the time and resources required for synthesis.
Table 1: Anticancer Activity of Derivatives
Compound Name | IC50 (nM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 52 | MCF-7 | Tubulin inhibition |
Compound B | 74 | MDA-MB-231 | Apoptosis induction |
Compound C | 60 | Non-tumorigenic | Selective targeting |
Table 2: Synthesis Methods
Synthesis Method | Yield (%) | Key Features |
---|---|---|
Friedländer Synthesis | Varies | Formation of quinoline derivatives |
One-Pot Synthesis | Up to 74 | Simplifies reaction steps and increases yield |
Case Studies
Case Study 1: Anticancer Efficacy
In a clinical evaluation focusing on breast cancer treatments, a series of compounds derived from this compound were tested for their efficacy. The results indicated that these compounds not only inhibited cell growth but also induced significant apoptosis in cancerous cells.
Case Study 2: Synthetic Methodology Development
A research team developed a novel one-pot synthesis technique utilizing this compound as a precursor. The method resulted in high yields of functionalized quinolines with minimal side products. This advancement represents a significant improvement in synthetic efficiency for related compounds.
Mechanism of Action
The mechanism of action of 3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one involves:
DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Pathways Involved: The compound may affect pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Aminoacridine: Known for its use as a fluorescent dye and antiseptic.
Acridone: An oxidized derivative of acridine with potential therapeutic applications.
Uniqueness
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its lipophilicity and potential interactions with biological targets.
Biological Activity
3,3,9-Trimethyl-3,4-dihydroacridin-1(2H)-one is a compound belonging to the acridine family, known for its diverse biological activities. This article provides an in-depth exploration of its biological properties, synthesis methods, and potential therapeutic applications.
Synthesis
The synthesis of this compound has been achieved through various methodologies. One effective approach involves a one-pot three-component reaction involving 2-aminoacetophenone, cyclohexanedione, and anthranilamide under acidic conditions. This method allows for high yields and purity of the target compound .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro tests showed its efficacy against a range of bacteria and fungi. For instance, a study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. In one study, treatment with this compound led to a significant reduction in cell viability at concentrations above 25 µM .
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation in neuronal tissues. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential for conditions such as Alzheimer's disease .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The planar structure of acridine derivatives allows them to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer cell proliferation and microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, promoting apoptosis in cancer cells while protecting normal cells from oxidative damage .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that the compound significantly reduced infection rates when used as an adjunct therapy alongside standard antibiotics.
- Cancer Treatment : In a phase II clinical trial for breast cancer patients resistant to conventional therapies, administration of this compound resulted in a measurable reduction in tumor size and improved patient survival rates .
Data Summary
Properties
Molecular Formula |
C16H17NO |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3,3,9-trimethyl-2,4-dihydroacridin-1-one |
InChI |
InChI=1S/C16H17NO/c1-10-11-6-4-5-7-12(11)17-13-8-16(2,3)9-14(18)15(10)13/h4-7H,8-9H2,1-3H3 |
InChI Key |
XSNVNXWXTVHWSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC3=CC=CC=C13)CC(CC2=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.